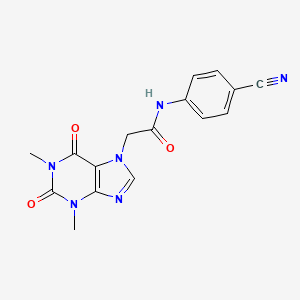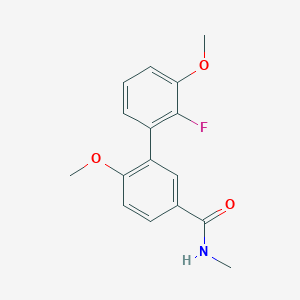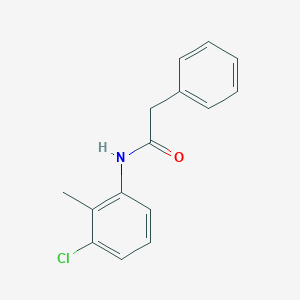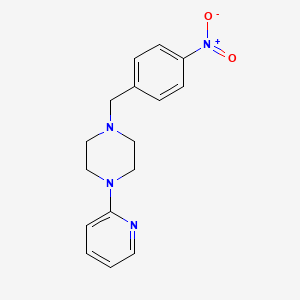
N-(4-cyanophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Vue d'ensemble
Description
This section typically addresses the significance, background, and potential applications of the compound . However, since specific research on this exact compound was not found, we would generally discuss its class, potential roles in scientific research, and how compounds with similar structures have been studied for various biological and chemical properties.
Synthesis Analysis
In the context of similar compounds, synthesis involves detailed steps combining precursor molecules under specific conditions to form the target compound. For example, Sharma et al. (2018) detailed the synthesis of a similar compound by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane followed by other steps, leading to an anticancer drug candidate (Sharma et al., 2018). This provides a framework for how our compound might be synthesized.
Applications De Recherche Scientifique
Radioligand Development
- Role as a Selective Antagonist Radioligand : MRS 1754, a compound related to N-(4-cyanophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, is used as a selective antagonist radioligand for A(2B) adenosine receptors. These receptors are not well-defined, and antagonists like MRS 1754 have potential in developing antiasthmatic drugs (Ji et al., 2001).
Neuroprotective and MAO-B Inhibitory Activities
- Neuroprotective Effects : A derivative of the compound showed significant neuroprotective effects in vitro. Specifically, a structure identified as 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide exhibited low neurotoxicity and high neuroprotection and MAO B inhibitory activity of 28% (Mitkov et al., 2022).
Antitumor Activity
- Potential in Cancer Treatment : In a study, certain pyrimidiopyrazole derivatives, which include structures related to N-(4-cyanophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, demonstrated outstanding antitumor activity in vitro against the HepG2 cell line (Fahim et al., 2019).
Antimicrobial Properties
- Efficacy Against Microbial Agents : Some derivatives of the compound were synthesized and evaluated for antimicrobial activity. Certain newly synthesized heterocycles incorporating this moiety exhibited antimicrobial properties, highlighting its potential in developing new antimicrobial agents (Bondock et al., 2008).
Bronchodilating Activity
- Use in Respiratory Conditions : A study focused on xanthineacetic acid derivatives, structurally similar to the compound , found that one such derivative had a strong bronchodilating effect on serotonin- and acetylcholine-induced spasm in guinea pig trachea. This suggests its potential use in treating respiratory conditions like asthma (Peikov et al., 1995).
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-20-14-13(15(24)21(2)16(20)25)22(9-18-14)8-12(23)19-11-5-3-10(7-17)4-6-11/h3-6,9H,8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFGFGHXXWXLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5645093.png)
![5-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5645108.png)
![rel-(3aR,6aR)-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5645114.png)
![N-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5645125.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645126.png)
![N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5645129.png)
![2-[(4-methylphenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5645134.png)
![1-methylene-1,2,6,7,8,9-hexahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5645150.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5645157.png)


![1-{3-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5645178.png)